

Application Notes and Protocols for Non-invasive Vascular Imaging Using Chromenylum Derivatives

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Compound of Interest

Compound Name: Chromenylum

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Introduction

Chromenylum derivatives are a class of near-infrared (NIR) and shortwave infrared (SWIR) fluorescent dyes that have emerged as powerful tools for non-invasive in vivo vascular imaging. [1][2] These organic small-molecule probes offer several advantages over traditional imaging agents, including high brightness, narrow absorption spectra, and high absorption coefficients, which enable deep tissue penetration and high-resolution imaging with minimal background autofluorescence. [2][3][4] Their utility in the SWIR region (1000-2000 nm) is particularly noteworthy, as light in this window experiences reduced scattering and absorption by biological tissues, allowing for clearer visualization of vascular structures. [2][3][5] This document provides detailed application notes and experimental protocols for utilizing **chromenylum** derivatives in non-invasive vascular imaging studies.

Key Applications

- High-speed angiography: The high brightness of **chromenylum** dyes allows for rapid imaging, enabling real-time visualization of blood flow and vascular dynamics. [2][3] Single-color imaging at up to 300 frames per second (fps) and three-color imaging at 100 fps have been demonstrated. [2][3]

- Multiplexed imaging: The narrow absorption spectra of different **chromenylum** derivatives can be matched with distinct excitation lasers, allowing for simultaneous imaging of multiple vascular parameters or targeted probes.[\[2\]](#)[\[6\]](#)[\[7\]](#) Four-color in vivo imaging has been achieved using this approach.[\[3\]](#)
- Deep tissue imaging: The emission of **chromenylum** dyes in the SWIR window allows for imaging deeper into tissues compared to conventional visible and NIR fluorophores.[\[8\]](#)
- Tumor vascularization studies: These dyes can be used to visualize the abnormal and often leaky vasculature associated with tumors, providing insights into tumor growth and response to therapy.[\[9\]](#)[\[10\]](#)
- Preclinical drug development: The ability to non-invasively monitor vascular changes in small animal models is invaluable for assessing the efficacy and mechanism of action of novel therapeutics targeting the vasculature.

Data Presentation: Photophysical Properties of Chromenylum Derivatives

The following table summarizes the key photophysical properties of representative **chromenylum**-based dyes, highlighting their suitability for in vivo imaging.

Dye Name	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	Quantum Yield (%)	Reference
Chrom7	~850-900	>1000	~250,000	~3x higher than Flav7	[3] [7]
JuloChrom5	892	>1000	Not specified	Not specified	[11]
SulfoChrom7	975	>1100	Not specified	Not specified	[5] [12]
Chrom9	~1060	>1400	~100,000	Up to 0.5	[7]
JuloFlav9	~1150	>1500	Not specified	Not specified	[7]

Experimental Protocols

Protocol 1: In Vivo Vascular Imaging in a Mouse Model

This protocol describes the general procedure for non-invasive imaging of the vasculature in a mouse model using a water-soluble **chromenylum** derivative like SulfoChrom7.

Materials:

- **Chromenylum** derivative (e.g., SulfoChrom7)
- Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
- Anesthesia (e.g., isoflurane)
- Animal model (e.g., BALB/c mouse)
- SWIR imaging system equipped with:
 - Appropriate excitation laser (e.g., 975 nm for SulfoChrom7)
 - Long-pass filter (e.g., 1100 nm or 1300 nm)
 - InGaAs camera

Procedure:

- **Dye Preparation:** Dissolve the **chromenylum** derivative in sterile saline or PBS to the desired concentration. For SulfoChrom7, concentrations resulting in a total injected amount of 0.05 to 20 nmol have been reported to be effective.[\[5\]](#)[\[9\]](#)[\[12\]](#)
- **Animal Preparation:**
 - Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).
 - Place the anesthetized mouse on the imaging stage. Maintain body temperature using a heating pad.

- If necessary, remove fur from the imaging area using a depilatory cream to reduce light scattering.
- Image Acquisition Setup:
 - Position the mouse under the SWIR imaging system.
 - Set the excitation laser to the appropriate wavelength and power. For example, an illumination of 100 mW/cm² at 975 nm can be used.[\[12\]](#)
 - Select the appropriate long-pass filter to collect the emitted fluorescence while blocking the excitation light.
 - Adjust the camera settings (e.g., exposure time, frame rate) to optimize signal-to-noise ratio. Exposure times of 0.5-2 ms can be used for high-speed imaging.[\[12\]](#)
- Dye Administration and Imaging:
 - Acquire baseline images before dye injection.
 - Administer the prepared **chromenylum** dye solution via intravenous (tail vein) injection.
 - Immediately begin acquiring images to capture the dynamic vascular filling phase.
 - Continue imaging for the desired duration to observe dye distribution and clearance. Video-rate imaging at 30-100 fps is achievable.[\[2\]](#)[\[5\]](#)
- Data Analysis:
 - Process the acquired images to enhance contrast and visualize vascular structures.
 - Quantitative analysis can be performed to measure vessel diameter, blood flow velocity, and vascular density using appropriate software.[\[13\]](#)

Protocol 2: Multiplexed Vascular Imaging

This protocol outlines the procedure for simultaneous two-color vascular imaging using two different **chromenylum** derivatives with distinct excitation spectra.

Materials:

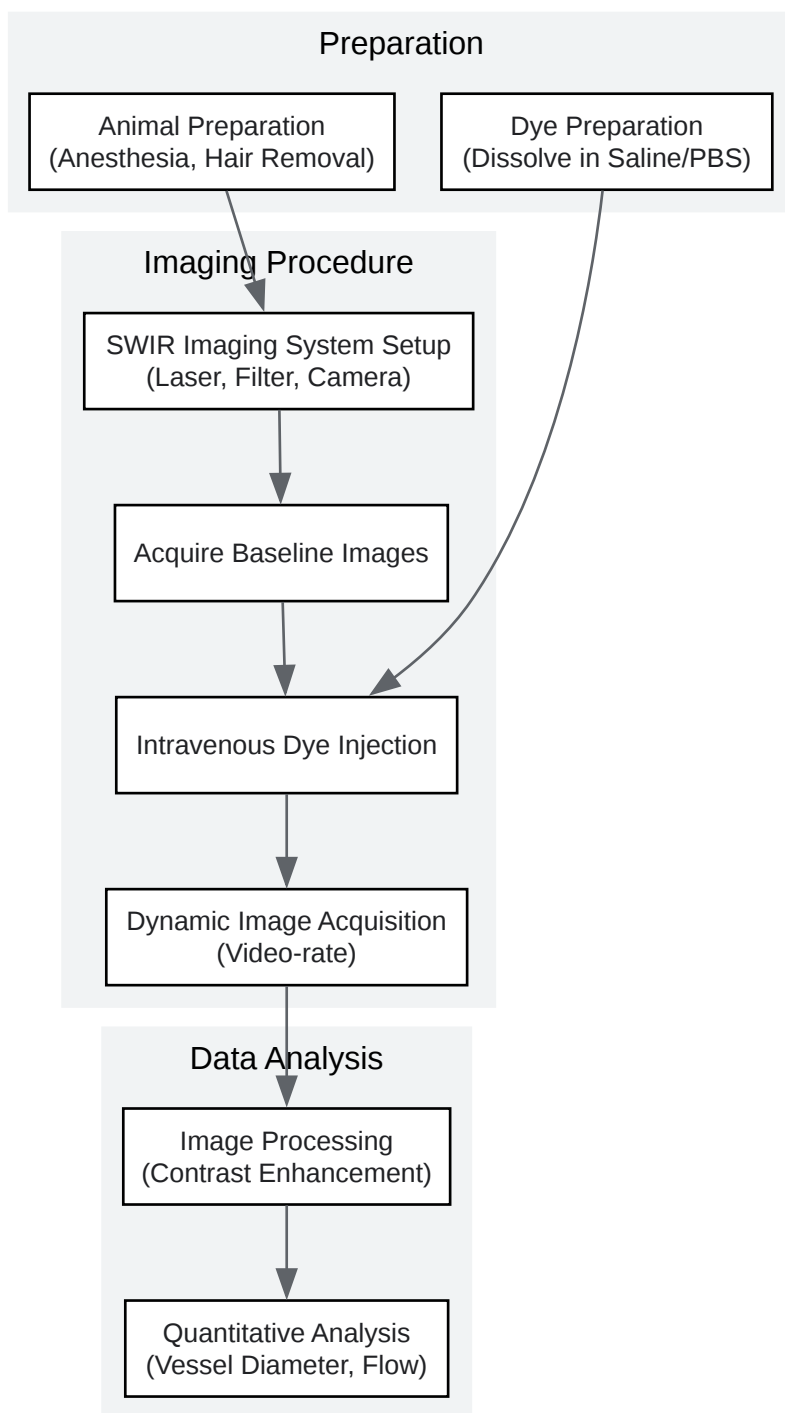
- Two **chromenylum** derivatives with well-separated absorption maxima (e.g., a dye excitable at ~890 nm and another at ~970 nm).
- Indocyanine Green (ICG) can also be used as a benchmark dye with excitation around 785 nm.^[3]
- All materials listed in Protocol 1.
- SWIR imaging system with multiple excitation lasers and a fast-switching mechanism.

Procedure:

- Dye Preparation: Prepare separate sterile solutions of each **chromenylum** derivative as described in Protocol 1. A co-injection of both dyes can be prepared if they are compatible.
- Animal and Imaging Setup: Follow the animal preparation and initial imaging setup steps as in Protocol 1. The imaging system must be configured for excitation multiplexing, where the different lasers are rapidly alternated.
- Dye Administration and Imaging:
 - Administer the dye solutions intravenously. If injecting separately, allow sufficient time for the first dye to distribute before injecting the second, or co-inject a mixture.
 - Begin synchronized image acquisition with the alternating laser excitation. The camera captures images corresponding to each excitation wavelength in rapid succession.
 - For example, three-color imaging has been demonstrated at 100 fps, and four-color imaging is also possible.^[2]
- Data Analysis:
 - De-interlace the acquired image sequence to separate the images corresponding to each excitation channel.

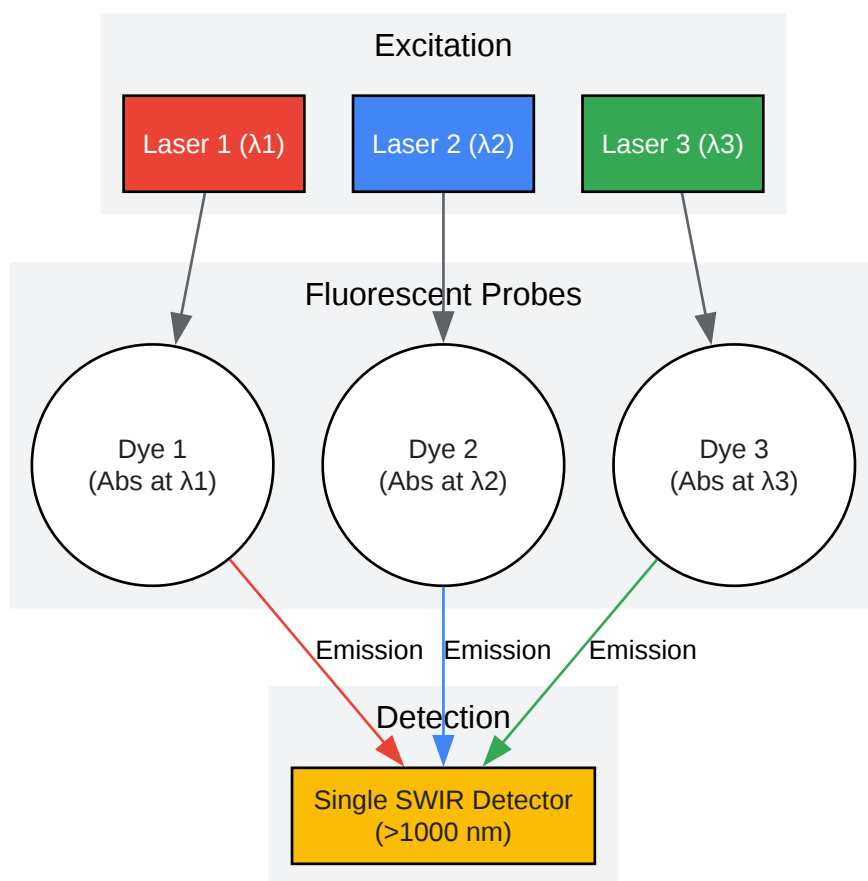
- Assign a different color to each channel to create a composite multicolor image of the vasculature.
- This allows for the simultaneous visualization of different vascular features or the comparison of the biodistribution of two different probes in the same animal.[11]

Visualizations



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Caption: Workflow for in vivo vascular imaging.



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Caption: Excitation multiplexing concept.

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